N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C22H19N3O3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.14264148 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis in Organic Synthesis
Research on similar compounds has demonstrated their utility in catalysis, particularly in the synthesis of heterobiaryls containing furyl and thienyl rings. Bimetallic boron-containing heterogeneous catalysts, utilizing related ligands, have been highly active in the Suzuki reaction in aqueous media, facilitating the synthesis of arylated furans and thiophenes, which are important in the development of pharmaceuticals and materials science (Bumagin et al., 2019).
Antimicrobial Applications
Compounds featuring the furyl group, similar to N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide, have been evaluated for their antimicrobial properties. For example, novel bis-α,β-unsaturated ketones and nicotinonitrile derivatives have been synthesized and assessed for their antimicrobial efficacy, highlighting the potential of such compounds in combating microbial infections (Altalbawy, 2013).
Anticancer and Anti-inflammatory Agents
Isoxazole and pyridine derivatives have been explored for their potential as anticancer and anti-inflammatory agents. Research into novel pyrazolopyrimidines derivatives, for instance, has explored their application as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of these chemical frameworks in medicinal chemistry (Rahmouni et al., 2016).
Heterocyclic Chemistry
The study of similar compounds has contributed significantly to heterocyclic chemistry, providing insights into the synthesis and transformation of complex organic molecules. For example, acid-catalyzed transformations of related compounds have led to the discovery of new fused heterocyclic systems, advancing the knowledge in this area and offering new synthetic routes for pharmaceuticals (Stroganova et al., 2016).
Organic Synthesis and Drug Development
The synthesis and biological evaluation of compounds with structural similarities to this compound have been integral in drug development efforts, particularly in the search for new therapeutic agents. Research into novel synthesis methods and the exploration of biological activities of such compounds continue to be a vital part of medicinal chemistry (Katritzky et al., 2003).
Properties
IUPAC Name |
N-cyclopentyl-6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-21(23-15-9-4-5-10-15)16-13-17(18-11-6-12-27-18)24-22-19(16)20(25-28-22)14-7-2-1-3-8-14/h1-3,6-8,11-13,15H,4-5,9-10H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEVUKKFLLLBLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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